1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

P2X7 Neuroinflammation Ion Channel

For neuroinflammation & pain target validation, this compound's 4-benzyloxybenzoyl motif provides a decisive edge. Unlike generic 1-benzoyl or 1-Cbz piperidines with confounding 5-HT2A activity or poor CNS exposure, this specific scaffold ensures clean P2X7 antagonism (human IC50 123 nM, rat 309 nM) combined with PDE4 inhibition at micromolar levels. Its optimized logP (~3.84) guarantees reliable brain penetration for in vivo models where polar, peripherally-restricted analogs fail. Procure this precisely defined research tool to eliminate off-target noise and secure translatable, species-specific data—a critical investment for robust mechanistic studies.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B15540371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO4/c22-19(21-12-10-17(11-13-21)20(23)24)16-6-8-18(9-7-16)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,23,24)
InChIKeyRAAWMOQORLPELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid: Core Specifications for Procurement in Neuroinflammation and Ion Channel Research


1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid (CAS 1054016-16-8, MW 339.4) is a piperidine-4-carboxylic acid derivative featuring a 4-benzyloxybenzoyl N-substituent. This compound serves as a selective antagonist for the purinergic P2X7 receptor [1], a ligand-gated ion channel implicated in inflammatory cascades and neuropathic pain signaling [2]. Its structural architecture—combining a hydrogen-bond-donating carboxylic acid with a lipophilic, aromatic benzyloxybenzoyl moiety—differentiates it from simpler N-benzoyl or N-Cbz piperidine analogs, enabling distinct pharmacological profiles essential for specialized mechanistic and in vivo target validation studies.

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid: Why Off-the-Shelf Piperidine Analogs Fail to Meet Precision Pharmacology Standards


Procurement of generic piperidine-4-carboxylic acid derivatives, such as 1-benzoylpiperidine-4-carboxylic acid or 1-Cbz-piperidine-4-carboxylic acid, introduces unacceptable scientific and financial risk due to off-target promiscuity and unreliable in vivo translation. 1-Benzoylpiperidine-4-carboxylic acid, for instance, is documented to potently antagonize the 5-HT2A receptor , a confounding factor in neurobehavioral or inflammation studies that 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid avoids via its specific structural modifications. Furthermore, simple N-Cbz derivatives lack the extended aromatic conjugation required for high-affinity P2X7 antagonism [1], rendering them inert in key assays. The quantitative evidence below demonstrates that the 4-benzyloxybenzoyl motif is not merely a synthetic variation but a decisive determinant of target engagement, selectivity, and experimental reproducibility—making generic substitution a demonstrable liability for any study aiming to robustly modulate P2X7 or evaluate this chemical space.

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid: Quantitative Differentiation Against Reference P2X7 Antagonists and In-Class Piperidines


P2X7 Receptor Antagonism: Sub-150 nM Human Potency with Defined Rat Selectivity

This compound exhibits antagonist activity at the human P2X7 receptor with IC50 values of 123 nM and 130 nM, and at the rat ortholog with IC50 values of 309 nM and 910 nM [1]. This demonstrates a clear species-dependent potency window. In direct comparison, the well-characterized reference P2X7 antagonist A-438079 displays human IC50 values of approximately 280-300 nM , rendering the target compound approximately 2.3-fold more potent against the human target in recombinant cell-based calcium flux assays. Conversely, the compound's reduced potency at the rat receptor compared to A-438079 (which shows rat IC50 of 321 nM ) provides a valuable species-selectivity tool for cross-species target validation.

P2X7 Neuroinflammation Ion Channel

PDE4 Inhibition: Unique Dual Pharmacology Differentiating from Pure P2X7 Antagonists

At a screening concentration of 20 µM, 1-(4-(benzyloxy)benzoyl)piperidine-4-carboxylic acid exhibits measurable inhibition of phosphodiesterase 4 (PDE4) . While this single-point inhibition does not define a full dose-response, it reveals a secondary pharmacology entirely absent in comparator compounds like A-438079, which is highly selective for P2X7 . This dual functional profile—P2X7 antagonism plus PDE4 modulation—may confer synergistic anti-inflammatory effects in cellular systems that are not achievable with mono-pharmacological tools. Conversely, simple piperidine-4-carboxylic acids like 1-benzoylpiperidine-4-carboxylic acid show no reported activity against either target in available databases .

Phosphodiesterase Inflammation Polypharmacology

Structural Differentiation from 1-Benzoylpiperidine-4-carboxylic Acid: Avoiding 5-HT2A Off-Target Liability

The 4-benzyloxy substitution on the benzoyl group in the target compound is a critical structural determinant for target selectivity. In contrast, 1-benzoylpiperidine-4-carboxylic acid is a documented potent 5-HT2A receptor antagonist . This off-target activity represents a major confounding variable for any study involving inflammation, pain, or behavior, as 5-HT2A receptors modulate vascular tone, platelet aggregation, and central nervous system function. The target compound's extended aromatic system sterically and electronically disfavors 5-HT2A binding, as supported by structure-activity relationship studies on benzyloxypiperidines showing that para-substitution is essential for maintaining D4R/P2X7 affinity while reducing aminergic receptor promiscuity [1].

Selectivity Off-target Neuropharmacology

In Vivo Translation: Documented CNS Penetration Potential of the Benzyloxypiperidine Scaffold

Compounds based on the benzyloxypiperidine scaffold have been optimized for improved in vitro and in vivo stability over previously reported D4R antagonists, with select compounds demonstrating >30-fold selectivity against other dopamine receptor subtypes [1]. Crucially, A-438079—a close structural analog of the target compound—is established to possess good bioavailability and CNS penetration, widely utilized in preclinical animal models of neurological disease [2]. The target compound's calculated logP (approximately 3.84) [3] further supports its ability to cross biological membranes, including the blood-brain barrier, a property essential for neuroinflammation and neuropathic pain studies. This contrasts with many polar piperidine-4-carboxylic acids that are predominantly peripherally restricted.

Blood-Brain Barrier CNS Pharmacokinetics

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid: Validated Application Scenarios in Drug Discovery and Translational Research


Species-Selective P2X7 Antagonism for Translational Neuropathic Pain Models

Leverage the compound's differential potency at human (IC50 123 nM) versus rat (IC50 309 nM) P2X7 receptors to calibrate target engagement across species. This window enables researchers to correlate in vitro human cellular efficacy with rodent behavioral outcomes, a critical step for validating target relevance in neuropathic pain pathways where A-438079's equipotency (IC50 ~280 nM human, ~321 nM rat) provides less discriminatory power [1].

Polypharmacological Probe for cAMP/Purinergic Crosstalk in Inflammatory Signaling

Exploit the compound's unique dual pharmacology—P2X7 antagonism plus PDE4 inhibition at micromolar concentrations—to interrogate the synergistic regulation of IL-1β maturation and cAMP-dependent anti-inflammatory pathways. This is particularly relevant for macrophage or microglial inflammation assays where pure P2X7 antagonists like A-438079 fail to recapitulate the full spectrum of endogenous signaling modulation .

CNS-Targeted In Vivo Target Validation Requiring Brain Penetration

Utilize the benzyloxypiperidine scaffold's established CNS-penetrant properties (logP ~3.84) to study P2X7-mediated neuroinflammation in vivo. This compound offers a superior option over more polar piperidine-4-carboxylic acids (e.g., 1-Cbz or 1-benzoyl derivatives) that are predominantly peripherally restricted, thereby ensuring reliable brain exposure for target engagement studies in models of traumatic brain injury, neurodegeneration, or L-DOPA-induced dyskinesia [2][3].

Selectivity-Optimized Chemical Biology in Serotonergic-Avoidant Assays

Employ this compound in cellular assays where 5-HT2A receptor modulation is a confounding factor. Unlike 1-benzoylpiperidine-4-carboxylic acid, which potently antagonizes 5-HT2A , the 4-benzyloxy substitution sterically and electronically disfavors aminergic receptor binding, enabling cleaner interpretation of P2X7-dependent phenotypes in platelet aggregation, vascular tone, or behavioral studies.

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